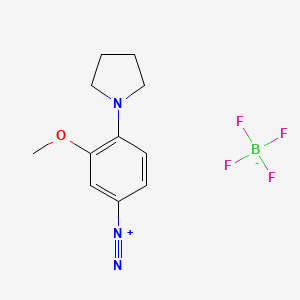

3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate

説明

3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzenediazonium core substituted with a methoxy (-OCH₃) group at position 3 and a pyrrolidin-1-yl group (a five-membered nitrogen-containing ring) at position 4, paired with a tetrafluoroborate (BF₄⁻) counterion. These compounds are typically synthesized via diazotization of substituted anilines under acidic conditions, as seen in the preparation of 4-methoxybenzenediazonium tetrafluoroborate from p-anisidine .

Diazonium salts are reactive intermediates widely used in organic synthesis for arylations and couplings. Regulatory data indicate that 3-Methyl-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate falls under UN Class 1G (explosive) with a 15% hazard threshold .

特性

CAS番号 |

36576-70-2 |

|---|---|

分子式 |

C11H14BF4N3O |

分子量 |

291.06 g/mol |

IUPAC名 |

3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C11H14N3O.BF4/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;2-1(3,4)5/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |

InChIキー |

MCSCKCSPPKQNFR-UHFFFAOYSA-N |

正規SMILES |

[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2 |

製品の起源 |

United States |

準備方法

Procedure:

- Dissolve 3-methoxy-4-(pyrrolidin-1-yl)aniline in an aqueous acidic medium, typically using hydrofluoroboric acid (HBF₄) to generate the tetrafluoroborate salt directly or in a mixture with other acids like hydrochloric acid, which is subsequently replaced by tetrafluoroboric acid.

- Cool the solution to 0–5°C to control the exothermic diazotization process.

- Add a stoichiometric amount of sodium nitrite (NaNO₂) dissolved in water slowly to the cooled aniline solution. This step generates the diazonium ion via the reaction:

$$

\text{ArNH}2 + \text{HNO}2 \rightarrow \text{ArN}2^+ + 2H2O

$$

where Ar denotes the aromatic ring bearing the methoxy and pyrrolidinyl substituents.

Key Conditions:

- Temperature maintained at 0°C to prevent decomposition.

- Acidic medium ensures protonation of the amine and stabilization of the diazonium ion.

Data:

- The yield of the diazotization step is generally high (>90%) when conditions are optimized.

- The diazonium salt precipitates out as a stable tetrafluoroborate salt, facilitating isolation.

Formation of the Tetrafluoroborate Salt

Following diazotization, the diazonium ion reacts with tetrafluoroboric acid to form the stable 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate :

Procedure:

- Add excess tetrafluoroboric acid (HBF₄) to the diazonium solution at low temperature.

- The diazonium tetrafluoroborate salt crystallizes out as a white or off-white solid.

- The crystals are filtered, washed with cold diethyl ether or acetone to remove impurities, and dried under vacuum.

Data:

| Parameter | Value |

|---|---|

| Yield | Approximately 35–94%, depending on specific conditions and purification methods |

| Melting Point | Typically stable at room temperature, decomposes upon heating |

| Solubility | Soluble in polar solvents such as water, methanol, and ethanol |

Alternative Synthesis Routes and Optimization

Research indicates that modifications to the classical diazotization process can improve yields and stability:

- Use of stabilized diazonium salts such as tetrafluoroborate enhances shelf life and reactivity.

- Temperature control during salt formation is critical to prevent decomposition.

- Recrystallization from suitable solvents like acetone or diethyl ether ensures high purity.

Summary of Preparation Methodology

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Diazotization | Aniline derivative, NaNO₂, HBF₄ | 0°C, acidified aqueous medium | Formation of diazonium tetrafluoroborate salt |

| Salt Isolation | Crystallization from acetone/ether | Low temperature | Purified diazonium salt |

Literature and Research Findings

- The synthesis of aryldiazonium tetrafluoroborates, including derivatives with complex substituents, is well documented in the literature, with procedures emphasizing temperature control and reagent purity to maximize yield and stability (see,).

- Modern protocols involve one-pot diazotization and salt formation, often utilizing in situ generated diazonium salts for subsequent reactions such as azo coupling, Sandmeyer reactions, or functional group modifications.

- The stability of tetrafluoroborate salts over chloride or sulfate counterparts makes them preferable for sensitive applications in organic synthesis.

Concluding Remarks

The preparation of This compound is a classical yet refined process involving diazotization of the corresponding aniline derivative under controlled low-temperature conditions, followed by salt formation with tetrafluoroboric acid. This method ensures high purity, stability, and reactivity, facilitating its application in various organic transformations.

化学反応の分析

General Reactivity Profile

The compound exhibits characteristic reactivity of aryldiazonium salts, primarily participating in:

-

Diazonium group displacement (e.g., Sandmeyer reactions)

-

Electrophilic aromatic substitution

-

Radical-mediated couplings (e.g., Meerwein carbooxygenation)

The tetrafluoroborate counterion enhances stability compared to chloride salts, allowing handling in polar solvents like water or acetonitrile. Substituents on the aromatic ring (methoxy and pyrrolidinyl groups) direct electrophilic attacks to specific positions, influencing regioselectivity.

Electrophilic Substitution

The diazonium cation acts as a transient electrophile, attacking electron-rich aromatic systems. A simplified mechanism involves:

-

Diazonium salt dissociation:

-

Electrophilic attack on substrate (e.g., styrene):

Iron-Catalyzed Meerwein Carbooxygenation

Recent studies demonstrate the compound’s utility in Fe-catalyzed reactions. Comparative data with photoredox methods highlight efficiency improvements:

| Parameter | FeSO₄·7H₂O | [Ru(bpy)₃]Cl₂ | Ir(ppy)₃ |

|---|---|---|---|

| Catalyst loading (mol%) | 5.5 | 5.0 | 5.0 |

| Temperature (°C) | 60 | 25 | 25 |

| Reaction time (h) | 0.5 | 12 | 12 |

| Yield (%) | 81 | 70 | 45 |

Data adapted from iron-catalyzed carbohydroxylation studies of analogous aryldiazonium salts .

Key advantages of Fe catalysis include:

-

Reduced styrene stoichiometry (1.5 equiv vs. 6 equiv in photoredox)

-

Higher yields (81% vs. 45–70% for Ru/Ir systems)

Stability and Kinetic Considerations

Kinetic studies reveal:

-

Reaction rates depend on nucleophile strength (e.g., water vs. methanol)

-

Electron-donating substituents (methoxy) accelerate electrophilic steps

Methodological Advances

Modern protocols employ green solvents (water) and low catalyst loadings (5.5 mol% FeSO₄), achieving gram-scale syntheses with minimal purification . This contrasts with traditional methods requiring excess reagents and harsh conditions.

科学的研究の応用

3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution and coupling reactions. The presence of the methoxy and pyrrolidine groups influences the reactivity and selectivity of these reactions .

類似化合物との比較

Substituent Effects on Stability and Reactivity

Substituents on the benzene ring significantly influence stability and reactivity:

- Electron-donating groups (e.g., -OCH₃, -N(pyrrolidinyl)): Stabilize the diazonium ion via resonance and inductive effects, delaying decomposition. For example, 4-methoxybenzenediazonium tetrafluoroborate is stable enough for use in Sanford arylations .

- Electron-withdrawing groups (e.g., -Cl, -SO₂-): Increase electrophilicity but reduce thermal stability. For instance, 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate (LogP = 1.97) exhibits higher reactivity in HPLC applications .

Table 1: Substituent Comparison

Counterion Effects

The counterion impacts solubility and crystal lattice stability:

生物活性

3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate (CAS Number: 36576-70-2) is a diazonium salt with potential applications in various fields, including medicinal chemistry and materials science. This compound's unique structure, characterized by a methoxy group and a pyrrolidine moiety, suggests interesting biological activities that merit further exploration.

- Molecular Formula : C11H14BF4N3O

- Molecular Weight : 291.053 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

The biological activity of this compound primarily stems from its ability to act as an electrophilic agent. The diazonium group can engage in electrophilic aromatic substitution reactions, which may lead to the formation of various derivatives that exhibit distinct biological properties.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves induction of apoptosis through mitochondrial pathways or DNA damage. Investigating the cytotoxicity of this compound against different cancer cell lines could reveal its potential as an anticancer agent.

Study 1: Antimicrobial Assessment

A study conducted on related diazonium compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | TBD | TBD |

Study 2: Cytotoxicity Evaluation

In vitro assays were performed to assess the cytotoxic effects of various benzenediazonium salts on human cancer cell lines. The findings suggested that modifications to the substituents on the benzene ring significantly influenced cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 15 | HeLa |

| Compound D | 10 | MCF7 |

| This compound | TBD | TBD |

Q & A

Q. What are the recommended synthetic protocols for preparing 3-Methoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate, and how are intermediates purified?

The compound can be synthesized via diazotization of the corresponding aniline precursor (e.g., 3-methoxy-4-(pyrrolidin-1-yl)aniline) using nitrosyl tetrafluoroborate (NOBF₄) in anhydrous acetonitrile (MeCN) at low temperatures (-20°C to 0°C). Post-reaction, the product is purified via filtration and washing with cold diethyl ether to remove unreacted reagents . Key steps include:

Q. What analytical techniques are critical for characterizing this diazonium salt, and how are contradictions in spectral data resolved?

Essential techniques include:

- Cyclic Voltammetry (CV): To study redox behavior and stability in solvents like MeCN (e.g., reduction peaks near -0.2 V vs. Ag/AgCl indicate diazonium decomposition) .

- H-NMR/IR Spectroscopy: Confirm the absence of amine protons (post-diazotization) and presence of BF₄⁻ counterion (B-F stretching at ~1050 cm⁻¹) .

- Elemental Analysis: Validate purity and stoichiometry.

Discrepancies in spectral data (e.g., unexpected byproducts) require cross-validation via high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. How should researchers handle and store this compound to minimize decomposition risks?

- Storage: Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent photolytic degradation.

- Stability Tests: Monitor decomposition via UV-Vis spectroscopy (absorbance decay at λ ~ 300 nm) or pH tracking in aqueous solutions (liberation of HBF₄ lowers pH over time) .

- Safety: Avoid contact with reducing agents or heat sources, as diazonium salts decompose exothermically to release N₂ gas .

Advanced Research Questions

Q. How do the methoxy and pyrrolidinyl substituents influence the compound’s reactivity in electrophilic arylation reactions?

- Methoxy Group (-OCH₃): Acts as an electron-donating group, stabilizing the aryl cation intermediate and directing electrophilic substitution to para/ortho positions.

- Pyrrolidinyl Group (N-Cyclic): Enhances solubility in polar aprotic solvents (e.g., DMSO, MeCN) and may sterically hinder certain reaction pathways.

Methodological validation involves: - Comparative kinetic studies with substituted analogs (e.g., nitro or chloro derivatives) to calculate partial rate factors .

- Isotopic labeling (e.g., deuterated substrates) to confirm rate-determining steps (e.g., aryl cation formation vs. proton abstraction) .

Q. What electrochemical applications are feasible for this compound, and how is electrografting optimized on carbon-based electrodes?

- Electrografting: Used to functionalize glassy carbon (GC) or multi-walled carbon nanotubes (MWCNTs) for sensor/battery applications.

- Procedure: Apply a cathodic potential (-0.5 V to -1.0 V vs. Ag/AgCl) in MeCN to reduce the diazonium group, forming covalent C-C bonds with the electrode surface .

- Optimization: Vary scan rates (10–100 mV/s) and concentrations (1–5 mM) to control film thickness. Use AFM or XPS to validate surface modification .

Q. How do solvent polarity and oxygen presence affect the reaction mechanism in homolytic vs. heterolytic pathways?

- Polar Solvents (DMSO/MeCN): Favor heterolytic cleavage to aryl cations, enabling electrophilic substitution (e.g., aryl ether formation via thermal decomposition) .

- Nonpolar Solvents (Benzene): Promote homolytic pathways under inert conditions, yielding radical intermediates (e.g., biphenyl derivatives with nitrobenzene) .

- Oxygen Influence: Quenches radical pathways, reducing yields in homolytic reactions. Mechanistic studies require EPR spectroscopy to detect radical intermediates .

Q. What synthetic methodologies leverage thermal decomposition of this compound to generate functionalized aryl products?

Q. How can researchers resolve contradictions in reported reaction yields or byproduct distributions?

- Controlled Replicates: Standardize solvent purity, temperature, and stirring rates.

- Advanced Analytics: Employ HPLC-MS to quantify minor byproducts (e.g., isomerized biphenyls or dimerized species) .

- Computational Modeling: DFT calculations predict substituent effects on transition states and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。